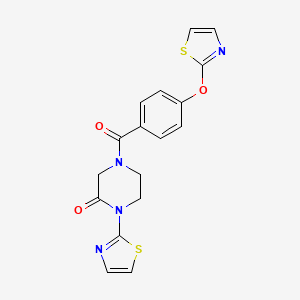
1-(Thiazol-2-yl)-4-(4-(thiazol-2-yloxy)benzoyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiazol-2-yl)-4-(4-(thiazol-2-yloxy)benzoyl)piperazin-2-one, also known as TBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
The synthesis of novel compounds involving thiazole and piperazine derivatives has been reported to exhibit significant in vitro and in vivo anti-inflammatory activities. For example, Ahmed, Molvi, and Khan (2017) synthesized a series of compounds with piperazine and thiazole constituents, showing substantial anti-inflammatory effects in animal models (Ahmed, Molvi, & Khan, 2017).
Antimicrobial Applications
Compounds based on thiazole and piperazine structures have been synthesized and evaluated for their antimicrobial properties. Hamama et al. (2017) conducted a study that synthesized novel 5-Phenyl-5H-thiazolo derivatives, which were then screened for antimicrobial activities, demonstrating the potential to combat various microbial strains (Hamama, Ibrahim, Raoof, & Zoorob, 2017).
Anti-arrhythmic Applications
Derivatives incorporating piperazine and thiazole have been explored for their potential anti-arrhythmic effects. Abdel‐Aziz, Abdel-Wahab, El-Sharief, and Abdulla (2009) synthesized compounds showing significant anti-arrhythmic activity, highlighting the therapeutic potential of these chemical frameworks (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Anticancer Applications
Thiazole and piperazine-based compounds have been investigated for their anticancer properties. Murty, Ramalingeswara Rao, Katiki, Nath, and Anto (2013) synthesized piperazinyl benzothiazole/benzoxazole derivatives, showing cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents (Murty, Ramalingeswara Rao, Katiki, Nath, & Anto, 2013).
Eigenschaften
IUPAC Name |
1-(1,3-thiazol-2-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c22-14-11-20(7-8-21(14)16-18-5-9-25-16)15(23)12-1-3-13(4-2-12)24-17-19-6-10-26-17/h1-6,9-10H,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSDIJPCDIRQDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3)C4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2406238.png)

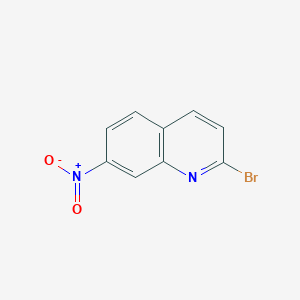
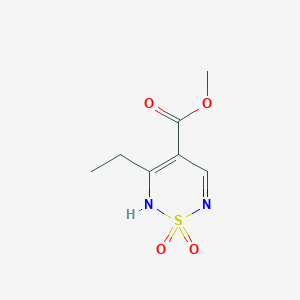
![2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2406246.png)
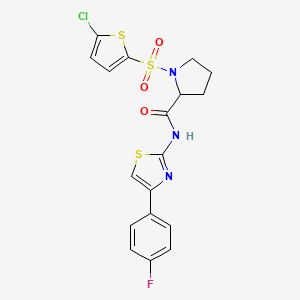
![(2-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-4-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406248.png)
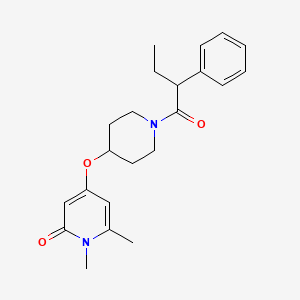
![Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2406251.png)
![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406255.png)
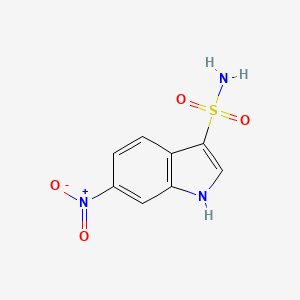
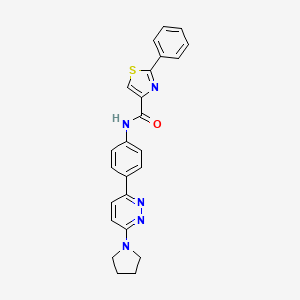

![4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2406261.png)